molecular formula C24H32ClN3OS2 B1246178 Lipocrine

Lipocrine

Cat. No.: B1246178
M. Wt: 478.1 g/mol
InChI Key: QVGXTQPZHCDXRZ-UHFFFAOYSA-N
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Description

Lipocrine is a hybrid molecule designed by conjugating 9-amino-6-chloro-1,2,3,4-tetrahydroacridine with alpha-lipoic acid. This compound exhibits potent acetylcholinesterase inhibitory activity and possesses antioxidant properties. It has been investigated for its potential to protect against reactive oxygen species and to decrease acetylcholinesterase-stimulated amyloid beta aggregation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lipocrine is synthesized by linking tacrine, a known acetylcholinesterase inhibitor, with alpha-lipoic acid, a universal antioxidant. The synthesis involves the following steps:

    Formation of Tacrine Derivative: Tacrine is first modified to introduce a functional group that can react with alpha-lipoic acid.

    Conjugation with Alpha-Lipoic Acid: The modified tacrine is then conjugated with alpha-lipoic acid under specific reaction conditions to form this compound.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions due to the presence of the alpha-lipoic acid moiety, which is known for its redox properties.

    Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it can act as an antioxidant.

    Substitution: this compound may undergo substitution reactions, especially at the functional groups introduced during its synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a model compound to study hybrid molecules with dual functionalities.

    Biology: Investigated for its role in protecting cells from oxidative stress and its potential neuroprotective effects.

    Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its acetylcholinesterase inhibitory and antioxidant properties.

    Industry: Potential applications in the development of multifunctional drugs and antioxidants

Properties

Molecular Formula

C24H32ClN3OS2

Molecular Weight

478.1 g/mol

IUPAC Name

N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C24H32ClN3OS2/c25-17-10-11-20-22(16-17)28-21-8-3-2-7-19(21)24(20)27-14-5-13-26-23(29)9-4-1-6-18-12-15-30-31-18/h10-11,16,18H,1-9,12-15H2,(H,26,29)(H,27,28)

InChI Key

QVGXTQPZHCDXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNC(=O)CCCCC4CCSS4

synonyms

lipocrine

Origin of Product

United States

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